![molecular formula C16H18N2O3S B5635861 methyl 3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5635861.png)
methyl 3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
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Overview
Description
Methyl 3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate belongs to a class of compounds with complex structures and interesting properties. These compounds have been a subject of various scientific studies due to their intriguing chemical and physical characteristics.
Synthesis Analysis
The synthesis of related compounds often involves reactions starting from basic substances like cyclohexanone, leading to complex structures through processes such as cyclization and condensation. For instance, the synthesis of a similar compound, Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazo-line-8-carbodithioate, was achieved from cyclohexanone and carbon disulfide (Contreras et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods. The structure is often determined using techniques like UV-visible spectroscopy, FTIR, NMR (both 1H and 13C), and mass spectrometry. For example, the structure of a related compound was proposed based on 1H and 13C NMR spectroscopy (Contreras et al., 2001).
properties
IUPAC Name |
methyl 3-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAXOMIPYLOGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
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